molecular formula C19H13BrN2OS2 B2557201 N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide CAS No. 391229-44-0

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2557201
CAS No.: 391229-44-0
M. Wt: 429.35
InChI Key: ZVWKSVWKOBAXJS-UHFFFAOYSA-N
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Description

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a bromothiophene group, a thiazole ring, and a naphthalene moiety. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling Reactions: The bromothiophene and thiazole intermediates are coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Acylation: The final step involves the acylation of the coupled product with naphthalene-1-yl acetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide
  • N-(4-(5-methylthiophen-2-yl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide
  • N-(4-(5-phenylthiophen-2-yl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide

Uniqueness

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of the bromine atom in the thiophene ring, which can influence its reactivity and biological activity. The combination of the thiazole and naphthalene moieties also contributes to its distinct chemical and physical properties.

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2OS2/c20-17-9-8-16(25-17)15-11-24-19(21-15)22-18(23)10-13-6-3-5-12-4-1-2-7-14(12)13/h1-9,11H,10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWKSVWKOBAXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NC(=CS3)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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